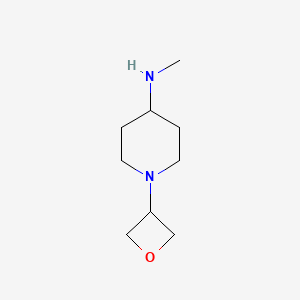

N-methyl-1-(oxetan-3-yl)piperidin-4-amine

説明

特性

IUPAC Name |

N-methyl-1-(oxetan-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-8-2-4-11(5-3-8)9-6-12-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCMLCZQNXQVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-methyl-1-(oxetan-3-yl)piperidin-4-amine

The following technical guide provides an in-depth analysis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine , a critical intermediate in modern medicinal chemistry. This document is structured to support researchers in fragment-based drug discovery (FBDD) and lead optimization.

Executive Technical Summary

N-methyl-1-(oxetan-3-yl)piperidin-4-amine (CAS: 1416323-12-0) represents a strategic scaffold in contemporary drug design, specifically utilized to modulate physicochemical properties without altering pharmacophoric binding significantly.

The molecule integrates a piperidine core (a privileged structure in GPCR and kinase inhibitors) with an oxetan-3-yl moiety. The oxetane ring serves as a high-value bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) and improved metabolic stability compared to traditional alkyl substituents. This specific derivative functions as a versatile amine linker, allowing for the attachment of diverse warheads or fragments at the secondary amine position while anchoring the solubility-enhancing oxetane group.

Physicochemical Specifications

The precise molecular weight and structural constants are foundational for stoichiometric calculations and analytical validation.

| Property | Value | Technical Note |

| Molecular Weight | 170.25 g/mol | Calculated based on IUPAC atomic weights ( |

| Exact Mass | 170.1419 Da | Monoisotopic mass for HRMS validation. |

| Molecular Formula | ||

| CAS Number | 1416323-12-0 | Verified identifier for commercial sourcing. |

| LogP (Predicted) | ~ -0.2 to 0.1 | Highly polar compared to N-isopropyl analogs (LogP ~1.2). |

| TPSA | ~ 35 Ų | Favorable for CNS penetration and oral bioavailability. |

| pKa (Calc) | ~ 8.5 (Amine), ~ 6.5 (Pip-N) | The oxetane oxygen exerts an inductive effect (-I), lowering the pKa of the piperidine nitrogen, reducing phospholipidosis risk. |

Structural Analysis & Bioisosteric Utility

In drug development, the transition from a standard N-isopropyl or N-cyclobutyl group to an N-(oxetan-3-yl) group is a calculated maneuver to improve "drug-likeness."

The Oxetane Advantage

The oxetane ring is not merely a spacer; it is a metabolic shield. Unlike a gem-dimethyl group which is prone to CYP450-mediated oxidation, the oxetane ring is metabolically robust. Furthermore, the oxygen atom functions as a weak hydrogen bond acceptor, improving aqueous solubility—a critical parameter for fragment-based screening where high concentrations are required.

Figure 1: Strategic rationale for oxetane incorporation in medicinal chemistry scaffolds.[1]

Synthesis Protocol (Self-Validating Methodology)

While alkylation using 3-iodooxetane is theoretically possible, it is experimentally suboptimal due to the ring strain and sluggish reactivity of the electrophile. The industry-standard "Best Practice" for synthesizing N-methyl-1-(oxetan-3-yl)piperidin-4-amine is a sequential reductive amination .

This route is designed to avoid regioselectivity issues between the two nitrogen centers.

Recommended Route: The "Ketone-First" Strategy

This approach builds the core from the inside out, ensuring the oxetane is installed on the piperidine nitrogen before the methylamine functionality is finalized (or installed).

Reagents:

-

Piperidin-4-one hydrochloride (Starting Material)

-

Oxetan-3-one (Reagent A)

-

Methylamine (2M in THF/MeOH) (Reagent B)

-

Sodium Triacetoxyborohydride (STAB) (Reductant - Milder than NaBH3CN)

Step-by-Step Protocol:

-

Formation of Intermediate A (1-(oxetan-3-yl)piperidin-4-one):

-

Dissolve Piperidin-4-one HCl (1.0 eq) in DCM/MeOH (10:1 ratio). Add TEA (1.1 eq) to free base.

-

Add Oxetan-3-one (1.2 eq). Stir for 30 min to form the iminium species.

-

Add STAB (1.5 eq) portion-wise at 0°C.

-

Checkpoint: Monitor by LCMS. The oxetane is acid-sensitive; avoid strong acidic workups. Quench with sat. NaHCO3. Extract with DCM.

-

Result: Isolation of the ketone intermediate avoids competition in the next step.

-

-

Formation of Target (Reductive Amination with Methylamine):

-

Dissolve Intermediate A in DCM.

-

Add Methylamine (excess, 3-5 eq) and catalytic acetic acid.

-

Add STAB (1.5 eq). Stir at RT for 12-16h.

-

Purification: The product is a polar diamine. Purification via SCX-2 (cation exchange) cartridge is recommended to remove non-basic impurities, followed by silica chromatography (DCM/MeOH/NH3).

-

Figure 2: Sequential reductive amination pathway ensuring regiochemical fidelity.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Target Ion:

-

Fragmentation Pattern: High collision energy often cleaves the oxetane ring or the exocyclic amine. Look for loss of methylamine (-31 Da).

Proton NMR ( H-NMR) in

-

Oxetane Ring: Distinctive multiplets at

4.6–4.7 ppm (2H) and -

Methine Linker: The proton at the piperidine N-substitution point (oxetan-3-yl methine) appears as a quintet around

3.4–3.5 ppm. -

N-Methyl: Singlet at

2.4–2.5 ppm (3H). -

Piperidine Core: Multiplets ranging from 1.4 to 2.9 ppm depending on the specific conformation (chair).

References

-

CP Lab Safety. (n.d.). N-methyl-1-(oxetan-3-yl)piperidin-4-amine Product Specifications. Retrieved February 3, 2026, from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and Gem-Dimethyl Groups. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis and Application. Chemical Reviews. Retrieved from [Link]

-

Stepan, A. F., et al. (2011). Application of Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-methyl-1-(oxetan-3-yl)piperidin-4-amine

[1][2][3]

Executive Summary

This guide addresses the specific purification challenges associated with N-methyl-1-(oxetan-3-yl)piperidin-4-amine . This molecule presents a "perfect storm" of purification difficulties: it is highly polar, basic, and contains an acid-sensitive oxetane ring. Standard purification methods (unmodified silica gel chromatography, strong acid wash) will likely result in compound decomposition or irreversible adsorption .[1]

This document outlines validated workflows to isolate this compound with high purity (>95%) while preserving the integrity of the strained oxetane ring.

Module 1: Chromatography Troubleshooting (The "Silica Trap")

Q: Why did my compound vanish on the silica column?

A: Your compound likely decomposed or irreversibly bound to the stationary phase.[1] Standard silica gel is slightly acidic (pH 4–5).[2][3][1] The oxetane ring is a strained 4-membered ether.[4][3][1][5] Under acidic conditions, the ring oxygen becomes protonated, making the adjacent carbons highly electrophilic. This triggers a nucleophilic attack (by water, methanol, or the silica surface itself), leading to ring-opening polymerization or hydrolysis.

The Mechanism of Failure:

-

Ring Opening: The ring snaps open to form a 1,3-diol or adsorbs covalently to the silica silanols.[1]

-

Amine Binding: The two basic nitrogen atoms (piperidine and N-methyl amine) form strong ionic bonds with free silanols, causing severe tailing or total retention.[3][1]

Q: Can I still use normal phase chromatography?

A: Yes, but only if you passivate the silica .[1] You must neutralize the acidity and block the active sites.[1]

Protocol A: The "Amine-Passivated" Silica Column

Use this for crude mixtures >500 mg.[4][2]

-

Slurry Preparation: Prepare your silica slurry using a solvent system containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .[2][3][1]

-

Column Pre-treatment: Flush the packed column with 3 column volumes (CV) of the basic mobile phase before loading your sample.[1] This converts acidic Si-OH groups to Si-O⁻/Ammonium salts.[4][2][3][1]

-

Loading: Load the sample as a liquid injection (in DCM) or dry load on Celite or Basic Alumina .[1] Do not dry load on silica.

-

Elution: Run the gradient. The TEA/Ammonia competes for the binding sites, allowing your amine to elute as a sharp band.[1]

Q: What is the superior alternative to Silica?

A: Basic Alumina (Aluminum Oxide) or Reverse Phase (C18) .[2][3]

-

Basic Alumina: It is inherently alkaline (pH ~9–10), preventing oxetane acidolysis.[3][1] It retains polar amines less strongly than silica.[3][1]

-

Reverse Phase (C18): This is the "Gold Standard" for this molecule.[1]

Protocol B: High-pH Reverse Phase Purification

Use this for final polishing or small scale (<500 mg).[4][2][3]

Module 2: Workup & Isolation (The "Invisible" Impurities)

Q: I see impurities in NMR, but they don't show up on UV. What are they?

A: You likely have residual Oxetan-3-one or N-methylpiperidin-4-amine .[4][2][3]

-

Oxetan-3-one: Used in reductive amination.[4][2][3][1][6] It is non-chromophoric (invisible to UV 254 nm) and water-soluble.[4][2][3]

-

N-methylpiperidin-4-amine: The starting amine.[4][2][3][7] It has no aromatic rings and weak UV absorbance.[3][1]

Q: How do I remove them without an acid wash?

A: Do NOT use 1M HCl washes.[3][1] The oxetane will hydrolyze.[3][1] Use the "Solubility Switch" method.

Protocol C: The "Solubility Switch" Workup

-

Reaction Quench: If using Borohydrides (STAB/NaBH₄), quench with saturated NaHCO₃ (Basic), not NH₄Cl (weakly acidic).[2]

-

Extraction: Extract with DCM/Isopropanol (3:1) . Pure DCM might not extract this polar diamine efficiently from the aqueous phase.[1]

-

Washing:

-

Drying: Dry over Na₂SO₄ (neutral) or K₂CO₃ (basic).[2][3][1] Avoid MgSO₄ (slightly acidic Lewis acid character can sometimes be problematic with sensitive oxetanes on long contact).[2][3][1]

Module 3: Stability & Storage

Q: My product turned into a gum after a week. Why?

A: Autocatalytic decomposition or polymerization.[3][1] Even trace amounts of acid (from the air or degrading chlorinated solvents) can initiate ring opening.[1] The resulting hydroxyl group can attack another oxetane ring, starting a polymer chain.[1]

Storage Rules:

-

Store as a Free Base: Store at -20°C under Argon.

-

Avoid Chlorinated Solvents: Do not store in CDCl₃ or DCM for long periods. CDCl₃ generates HCl over time.[4][3][1] Use DMSO-d6 or CD₃OD for NMR.[4][2][3][1]

-

Salt Formation (Advanced): If you need a solid, form the Oxalate salt.[1] Oxalic acid is strong enough to protonate the amine but "soft" enough that it often crystallizes the oxetane without immediate ring opening if kept dry.[1] However, the free base is generally preferred for stability.

Visual Troubleshooting Guide

Figure 1: Purification Decision Tree

Use this logic flow to select the correct purification method based on your scale and equipment.

Caption: Decision matrix for selecting the optimal purification stationary phase to prevent oxetane degradation.

Figure 2: The Acid Degradation Pathway

Understanding why standard methods fail.

Caption: Mechanism of acid-catalyzed oxetane ring opening, the primary cause of yield loss during purification.[2]

Summary of Critical Data

| Parameter | Value / Recommendation | Reason |

| pKa (Piperidine N) | ~10.0 | Requires basic buffer (pH > 10) to keep neutral for extraction.[4][2][3] |

| pKa (N-methyl amine) | ~10.5 | Highly basic; causes streaking on neutral silica.[4][2][3][1] |

| UV Absorbance | Weak / None | Use ELSD, CAD, or Ninhydrin/Iodine stain for detection.[1] |

| Best Stationary Phase | C18 (High pH) or Basic Alumina | Prevents acid hydrolysis of oxetane.[3][1] |

| Best Mobile Phase | NH₄HCO₃ / MeCN | Volatile basic buffer; safe for LCMS and compound.[3][1] |

| Storage | -20°C, Argon | Prevents oxidative or hydrolytic degradation.[4][2][3][1] |

References

-

Burkhard, J. A., et al. (2010).[3][1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [4][2][3]

-

Wuitschik, G., et al. (2010).[3][1] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. [4][2][3]

-

Bull, J. A., et al. (2016).[3][1] Synthesis and Functionalization of Oxetanes. Chemical Reviews. [4][2][3]

-

BenchChem Technical Guides. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. 7[4][2][3][6][8][9][10][11][12]

-

Fluorochem Product Data. (2024). N-(Oxetan-3-yl)piperidin-4-amine Oxalate. 1[4][2][3][9][10][11]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Methyl-1-phenethyl-4-(phenyl-propionyl-amino)-piperidine-4-carboxylic acid methyl ester | C25H32N2O3 | CID 10070040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C13H18FNO | CID 10176880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1228948-07-9: 1-(3-Oxetanyl)-4-piperidinamine [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

"N-methyl-1-(oxetan-3-yl)piperidin-4-amine" handling and storage best practices

Core Profile & Chemical Logic

Compound: N-methyl-1-(oxetan-3-yl)piperidin-4-amine Class: Oxetanyl-amine building block / Bioisostere Key Functionality:

-

Oxetan-3-yl group (N-linked): Acts as a metabolic "sink" to lower lipophilicity (LogP) and modulate the pKa of the piperidine nitrogen. It is a surrogate for carbonyls or gem-dimethyl groups.[1]

-

Secondary Amine (C4-NHMe): The primary reactive handle for amide couplings or reductive aminations.

The Central Paradox: You are handling a molecule with a basic functional group (secondary amine) attached to an acid-sensitive core (oxetane). Your handling protocols must navigate this duality: you must exclude CO₂ and oxidants to protect the amine, while strictly avoiding strong acids to preserve the ring.

Storage & Stability Best Practices

Quick Reference: Stability Matrix

| Condition | Stability Rating | Risk Factor | Mitigation |

| Air (Oxygen) | Moderate | Oxidation of secondary amine (N-oxide/Imine formation) | Store under Argon/Nitrogen. |

| Air (CO₂) | Low (High Risk) | Formation of insoluble carbamate salts. | Do not leave caps open. Purge headspace. |

| Moisture | Moderate | Hydrolysis (slow) unless acid is present. | Store with desiccants. |

| Acid (pH < 3) | Critical | Rapid oxetane ring opening (polymerization/diol formation). | Avoid HCl salts if possible; use oxalate or fumarate. |

| Lewis Acids | Low | Coordination/Ring opening. | Avoid metal-catalyzed conditions without buffering. |

Storage Protocol (The "Golden Rule")

-

Physical State: If the free base is an oil (common for this MW), it is highly susceptible to degradation.

-

Temperature: -20°C (Long term) or 4°C (Active use).

-

Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

-

Container: Amber glass (protects from photo-oxidation) with a Teflon-lined cap. Parafilm is insufficient for long-term storage against CO₂ diffusion.

Troubleshooting Guide (Q&A Format)

Scenario A: "My compound turned into a white solid/crust."

Q: I left the oil in a vial on the bench for 2 hours. Now there is a white crust. Is it pure? A: No. You have likely formed a carbamate salt .

-

The Mechanism: Secondary amines are nucleophilic. They attack atmospheric CO₂ to form a carbamic acid, which then protonates another equivalent of amine to form an ionic carbamate salt.

-

The Fix:

-

Dissolve the crust in dry DCM or EtOAc.

-

Wash rapidly with a basic buffer (sat. NaHCO₃ or 1M NaOH). The high pH reverses the equilibrium, releasing CO₂ and regenerating the free amine.

-

Dry over Na₂SO₄ and concentrate immediately.

-

Scenario B: "I lost my product during acid-base extraction."

Q: I tried to remove neutral impurities by washing with 1M HCl, but my product never came back upon basification. A: You destroyed the oxetane ring.

-

The Mechanism: While 3,3-disubstituted oxetanes are relatively robust, N-linked oxetanes can be sensitive. Protonation of the oxetane oxygen activates the ring strain (~106 kJ/mol), making it susceptible to nucleophilic attack by water (forming a diol) or chloride (forming a chlorohydrin).

-

The Fix:

-

Avoid Strong Acids: Never use HCl or H₂SO₄ for workups.

-

Alternative: Use weak acids if necessary (Citric acid, pH ~4-5) and keep contact time short (cold). Ideally, rely on chromatography rather than extraction for purification.

-

Scenario C: "My amide coupling yield is inexplicably low."

Q: I'm coupling this amine to a carboxylic acid using HATU/DIEA, but conversion is poor. A: Check for steric shielding and pKa modulation .

-

The Logic: The oxetane group at N1 exerts an electron-withdrawing inductive effect, lowering the pKa of the piperidine nitrogen.[1] However, the distal C4-NHMe should remain reactive. If the oxetane is bulky, it may induce a boat/twist conformation in the piperidine, sterically hindering the C4 amine.

-

The Fix:

-

Switch to a smaller coupling reagent (EDC/HOAt).

-

Ensure the "active ester" is formed before adding your amine.

-

Run the reaction at 0°C initially to prevent side reactions, then warm to RT.

-

Visualizing the Risks (Mechanism Map)

The following diagram illustrates the two primary degradation pathways you must prevent: Acid-Catalyzed Ring Opening and Carbamate Formation .

Figure 1: Divergent degradation pathways based on environmental exposure (Acid vs. Air).

Experimental Workflow: Purification Decision Tree

Do not treat this compound like a standard secondary amine. Use this decision tree to select the safe purification route.

Figure 2: Purification logic flow emphasizing the avoidance of acidic environments.

References & Authoritative Grounding

-

Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3] Angewandte Chemie International Edition. Defines the structural properties and stability profiles of the oxetane ring in medicinal chemistry.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. Comprehensive review on the acid-sensitivity and metabolic advantages of oxetanes.

-

PubChem Compound Summary. (General Amine Handling). "Safety Data for Secondary Amines." Highlights the risk of carbamate formation and oxidation.

-

Burkhard, J. A., et al. (2010). "Oxetanes as replacements for carbonyl groups and gem-dimethyl groups."[1][2] Angewandte Chemie. Discusses the lipophilicity and pKa modulation relevant to the piperidine scaffold.

Sources

Technical Support Center: A-Z Guide for Solubility Enhancement of N-methyl-1-(oxetan-3-yl)piperidin-4-amine Derivatives

Subject: Overcoming Poor Aqueous Solubility of Novel Piperidine-Oxetane Scaffolds

Welcome to the dedicated technical guide for researchers working with N-methyl-1-(oxetan-3-yl)piperidin-4-amine and its derivatives. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to address the solubility challenges often encountered with this promising, yet complex, chemical series.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my N-methyl-1-(oxetan-3-yl)piperidin-4-amine derivatives often poorly soluble, despite the polar oxetane group?

This is a critical question that gets to the heart of the structure-property relationships of this scaffold. The poor solubility arises from a delicate balance of several factors:

-

High Crystal Lattice Energy: The rigid piperidine ring, combined with the potential for intermolecular hydrogen bonding via the secondary amine and the oxetane oxygen, can lead to a highly stable, ordered crystal structure. Overcoming this crystal lattice energy is a primary barrier to dissolution.

-

Lipophilicity of the Core: While the oxetane moiety is polar and intended to improve properties like solubility, the overall piperidine scaffold and the N-methyl group contribute significantly to the molecule's lipophilicity (fat-loving nature).[1][2][3][4] As you add other lipophilic substituents in your derivatization efforts, you can quickly increase the overall LogP, overwhelming the solubilizing effect of the oxetane.

-

Basicity (pKa): The scaffold has two basic nitrogen atoms: the tertiary piperidine nitrogen and the secondary N-methylamine. The pKa of these sites dictates the pH at which the molecule becomes charged (protonated). In neutral aqueous media (pH ~7.4), if the molecule is not sufficiently protonated, it remains in its less soluble "free base" form. The oxetane ring, being an electron-withdrawing group, can also reduce the basicity of the adjacent piperidine nitrogen, potentially shifting the pKa out of the optimal range for physiological solubility.[5]

Q2: What is the very first experiment I should run to diagnose and understand a solubility issue with my new derivative?

The most crucial first step is to perform a pH-dependent solubility profile .[6] This single experiment provides the most valuable data to guide your entire solubility enhancement strategy. It will tell you:

-

The intrinsic solubility (solubility of the un-ionized free base).

-

The pH at which solubility begins to dramatically increase, which confirms the compound's basic nature and its suitability for salt formation.

-

An estimate of the pKa of the most basic nitrogen center.

This data is foundational. Without it, any attempt at formulation or salt selection is merely guesswork.

Q3: Should I prioritize salt formation or formulation approaches (like using co-solvents) to solve my solubility problem?

This depends entirely on the stage and goal of your experiment:

-

For early-stage in vitro screening (e.g., biochemical or cell-based assays): Using a simple co-solvent like DMSO is standard practice. The goal here is simply to get the compound into solution for the assay. However, always be mindful of the final DMSO concentration, as it can be toxic to cells or interfere with assays at levels typically above 0.5-1%.

-

For lead optimization and in vivo studies: You must move beyond simple co-solvents. Salt formation should be your first priority. [7][8][9] A stable, crystalline salt is a new, distinct chemical entity with its own improved physicochemical properties.[10] If a suitable salt cannot be found, then formulation strategies using excipients like cyclodextrins, surfactants, or creating amorphous solid dispersions become the primary path forward.[11][12][13]

Q4: The core structure has two basic nitrogens. How does this affect my strategy?

This is an excellent observation. The presence of two basic centers means you could potentially form a mono-salt or a di-salt. The piperidine nitrogen is generally more basic than the N-methyl amine. Your pH-solubility profile will reveal the pKa of the more basic center. A di-salt (e.g., a dihydrochloride) might offer even greater solubility but could also have higher hygroscopicity (water uptake) or different stability, which must be characterized.

Section 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Foundational pH-Solubility Profiling

Objective: To quantitatively determine the aqueous solubility of your derivative across a physiologically relevant pH range (typically pH 2 to 8).

Causality: The solubility of a basic compound like yours is governed by the Henderson-Hasselbalch equation. Below its pKa, the compound exists predominantly in its protonated, charged, and more soluble form. Above its pKa, it is in the neutral, less soluble form. This experiment precisely maps that relationship.

Protocol: Miniaturized Shake-Flask pH-Solubility Assessment

-

Buffer Preparation: Prepare a series of buffers (e.g., at pH 2.0, 4.0, 5.5, 6.8, 7.4, and 8.0). Standard buffers like citrate, phosphate, and HCl are acceptable.[14]

-

Compound Addition: To a set of 1.5 mL microcentrifuge tubes, add an excess of your solid compound (e.g., 1-2 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Equilibration: Add 1 mL of each respective buffer to the tubes. Place the sealed tubes in a shaker or rotator set to a consistent temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[15]

-

Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

-

Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant in a suitable mobile phase and analyze the concentration using a calibrated HPLC-UV or LC-MS/MS method.

-

Data Plotting: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH of the buffer.

Data Interpretation:

| Observation | Interpretation | Next Step |

| Solubility is very low at pH >7 and increases >100-fold at pH <5. | This is a classic profile for a basic compound. The pKa is likely between 5 and 7. | Proceed to Guide 2: Systematic Salt Screening . |

| Solubility is uniformly low across the entire pH range. | The intrinsic solubility of the free base is extremely low, and the pKa might be too low for significant protonation. | Salt formation may be difficult. Consider Guide 3: Enabling Formulations . |

| The compound degrades at low pH (verified by HPLC). | The compound is acid-labile. | Avoid acidic salt formers. Focus on salts of weaker acids or proceed to Guide 3 . |

Guide 2: Systematic Salt Screening Workflow

Objective: To identify a crystalline, stable salt form of your derivative with enhanced aqueous solubility and improved handling properties.

Causality: By reacting your basic drug molecule with an acid, you form an ionic salt. This salt disrupts the original crystal packing of the free base and introduces charged species that are more readily solvated by water, thereby increasing solubility.[10][16] The choice of the counter-ion is critical as it influences crystallinity, stability, hygroscopicity, and solubility.[17]

Workflow Diagram:

Caption: A cascade approach to salt screening and selection.[18]

Protocol: Small-Scale Salt Screening

-

Preparation: Dissolve ~20-50 mg of your free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone) with gentle warming.

-

Acid Addition: Add a stoichiometric equivalent (1.0 eq) of a pre-selected acid (e.g., methanesulfonic acid, tartaric acid, HCl in isopropanol).

-

Crystallization: Allow the solution to cool slowly to room temperature. If no solid precipitates, try adding an anti-solvent (like heptane) or storing at 4°C overnight.

-

Isolation: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analysis: Analyze the solid by X-Ray Powder Diffraction (XRPD) to confirm if it is crystalline. A crystalline solid will show sharp peaks, whereas an amorphous solid will show a broad halo.

Guide 3: Enabling Formulations for Preclinical Studies

Objective: To prepare a solution or dispersion suitable for in vivo dosing when a crystalline salt is unavailable or does not provide sufficient solubility.

Causality: These methods work by either keeping the drug in a high-energy amorphous state or by creating micelles that encapsulate the drug, preventing it from crystallizing out of the aqueous medium.

Strategy 1: Amorphous Solid Dispersions (ASDs)

An ASD is a highly effective technique where the drug is molecularly dispersed within a polymer matrix.[12][13][19] This prevents crystallization and can lead to a state of "supersaturation" upon dissolution, dramatically increasing bioavailability.[20][21]

Protocol: Solvent Evaporation to Prepare a Simple ASD

-

Co-dissolution: Dissolve your compound and a polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol or dichloromethane). A typical starting drug-to-polymer ratio is 1:3 by weight.

-

Evaporation: Remove the solvent rapidly using a rotary evaporator to "trap" the drug in its amorphous state within the polymer matrix.

-

Characterization: Confirm the amorphous nature of the resulting solid using XRPD.

-

Dosing Vehicle Preparation: For dosing, the ASD powder can be suspended in an aqueous vehicle, often containing a surfactant like Tween 80 to aid wetting and maintain supersaturation.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cone-shaped molecules with a hydrophobic (fat-loving) interior and a hydrophilic (water-loving) exterior.[22] They can encapsulate your poorly soluble drug, forming an "inclusion complex" that is water-soluble.

| Formulation Component | Typical Concentration Range | Mechanism of Action |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10-40% (w/v) | Forms a soluble inclusion complex with the drug molecule.[22] |

| Sulfobutylether-β-Cyclodextrin (Captisol®) | 10-40% (w/v) | Anionic cyclodextrin derivative, excellent for basic compounds. |

| Polysorbate 80 (Tween® 80) | 0.5-5% (v/v) | Surfactant that forms micelles to entrap the drug. |

| PEG 400 | 10-50% (v/v) | A common co-solvent that increases the solvent's capacity to dissolve the drug. |

Ionization Diagram for the Scaffold:

Caption: pH-dependent ionization states of the core scaffold.

Section 3: References

-

Solubility enhancement techniques. (2024, October 21). Retrieved from Google Search.

-

Solubility Enhancement Techniques: An Overview - IJCRT.org. (2022, October 25). Retrieved from [Link]

-

Methods of solubility enhancements | PPTX. (n.d.). Retrieved from Slideshare.

-

SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.

-

FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.).

-

Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (2023, September 7). ACS Publications. Retrieved from [Link]

-

Oxetanes in Drug Discovery Campaigns - PMC. (n.d.). NIH. Retrieved from [Link]

-

Technical Support Center: Overcoming Poor Solubility of 2-(Piperidin-1-yl)acetohydrazide Derivatives. (n.d.). Benchchem.

-

Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2025, September 11). ResearchGate.

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate.

-

Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). Retrieved from [Link]

-

Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. (n.d.). PubMed. Retrieved from [Link]

-

Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. (n.d.).

-

(PDF) An evaluation of salt screening methodologies. (2025, August 6). ResearchGate.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

-

Full article: Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis.

-

N-(OXETAN-3-YL)PIPERIDIN-4-AMINE OXALATE. (n.d.). Fluorochem.

-

Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. (n.d.). MDPI.

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. (2023, October 3). ACS Publications.

-

Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved from [Link]

-

pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC. (n.d.). NIH.

-

Annex 4. (n.d.). World Health Organization (WHO).

-

Oxetanes in Drug Discovery. (n.d.). PharmaBlock.

-

Salt Screening | Improved Pharma. (2021, February 14). Retrieved from [Link]

-

Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech. (n.d.). Retrieved from [Link]

-

Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

-

Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.).

-

Amorphous Solid Dispersion. (n.d.). Veranova.

-

N-Methyl-1-(pyridazin-3-yl)piperidin-4-amine | ChemScene. (n.d.).

-

Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. (n.d.). ResearchGate.

-

3-methyl-N-(oxan-4-yl)piperidin-4-amine. (n.d.). PubChem.

-

1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287. (n.d.). PubChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ijcrt.org [ijcrt.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. journal.appconnect.in [journal.appconnect.in]

- 10. improvedpharma.com [improvedpharma.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. contractpharma.com [contractpharma.com]

- 13. mdpi.com [mdpi.com]

- 14. who.int [who.int]

- 15. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

- 17. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onyxipca.com [onyxipca.com]

- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amorphous Solid Dispersion (ASD) Formulation Development Services | Crystal Pharmatech [crystalpharmatech.com]

- 21. veranova.com [veranova.com]

- 22. researchgate.net [researchgate.net]

"N-methyl-1-(oxetan-3-yl)piperidin-4-amine" reaction mechanism troubleshooting

Welcome to the technical support center for the synthesis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable piperidine derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Synthesis and Mechanism

Q1: What is the recommended synthetic route for N-methyl-1-(oxetan-3-yl)piperidin-4-amine?

The most direct and industrially scalable approach for synthesizing N-methyl-1-(oxetan-3-yl)piperidin-4-amine is via a reductive amination reaction. This method involves the reaction of N-methylpiperidin-4-amine with oxetan-3-one in the presence of a suitable reducing agent.

This pathway is favored due to the commercial availability of the starting materials and the generally high efficiency and selectivity of reductive amination. The reaction proceeds through the formation of an intermediate hemiaminal, which then dehydrates to an enamine or iminium ion, followed by reduction to the final product.

Caption: Proposed Reductive Amination Pathway.

Troubleshooting Low Yield and Impurities

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

| Potential Cause | Explanation | Recommended Action |

| Inefficient Imine/Enamine Formation | The equilibrium between the starting materials and the iminium ion/enamine intermediate may not favor the intermediate. This can be due to steric hindrance or unfavorable reaction conditions. | Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium forward. A mild acid catalyst can also promote iminium ion formation, but must be used with caution. |

| Suboptimal Reducing Agent | The chosen reducing agent may not be effective for this specific substrate or may be decomposing under the reaction conditions. | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations as it is mild and tolerant of slightly acidic conditions. If using other borohydrides, ensure anhydrous conditions. |

| Oxetane Ring Opening | The oxetane ring is susceptible to opening under strongly acidic conditions, leading to the formation of a diol byproduct.[1][2] | Maintain a neutral or slightly basic pH throughout the reaction. If an acid catalyst is necessary, use a weak acid like acetic acid and carefully monitor the amount. Avoid strong Lewis acids.[3] |

| Competing N-Alkylation | If the reaction is run at elevated temperatures, the starting amine can act as a nucleophile and attack another molecule of the product, leading to oligomerization. | Run the reaction at or below room temperature. |

Q3: I'm observing a significant amount of a polar byproduct that I suspect is a diol. What is happening and how can I prevent it?

The formation of a polar byproduct, likely 1,3-dihydroxy-2-(N-methylpiperidin-4-ylamino)propane, is a classic sign of acid-catalyzed oxetane ring opening.[1][4] The inherent ring strain of the oxetane makes it susceptible to nucleophilic attack, a reaction that is accelerated by protonation of the oxetane oxygen.[1]

Caption: Acid-Catalyzed Oxetane Ring Opening.

Preventative Measures:

-

pH Control: The most critical factor is to avoid acidic conditions. The oxetane ring is generally stable under basic and neutral conditions.[3]

-

Choice of Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which can be used in the presence of a stoichiometric amount of acetic acid without causing significant ring opening.

-

Anhydrous Conditions: Minimize the amount of water in the reaction, as it can act as the nucleophile in the ring-opening reaction. Use anhydrous solvents.

Experimental Protocols

Q4: Can you provide a detailed protocol for the reductive amination and a troubleshooting workflow?

Certainly. Below is a standard protocol and a logical workflow for troubleshooting common issues.

Protocol: Reductive Amination of N-methylpiperidin-4-amine with Oxetan-3-one

-

To a solution of N-methylpiperidin-4-amine (1.0 eq) and oxetan-3-one (1.1 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow:

Sources

Technical Support Center: LC-MS Analysis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine

Welcome to the technical support center for the LC-MS analysis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Understanding the unique chemical properties of this small, polar, basic molecule is paramount to developing robust and reliable analytical methods.

Analyte at a Glance: N-methyl-1-(oxetan-3-yl)piperidin-4-amine

N-methyl-1-(oxetan-3-yl)piperidin-4-amine is characterized by several structural features that influence its behavior during LC-MS analysis:

-

A Basic Piperidine Core: The piperidine nitrogen and the primary amine at the 4-position are basic, with an estimated pKa in the range of 10.0-10.5.[1][2] This high basicity leads to a strong positive charge at typical acidic to neutral pH values, impacting chromatographic retention and peak shape.

-

A Polar Oxetane Moiety: The oxetane ring imparts significant polarity to the molecule, further challenging retention on traditional reversed-phase columns.[3]

-

Potential for Instability: The strained oxetane ring can be susceptible to ring-opening under strongly acidic conditions, a critical consideration for sample preparation and mobile phase selection.[4]

This combination of properties often leads to a specific set of challenges during LC-MS analysis. This guide will address these issues systematically.

Troubleshooting Guide: A Symptom-and-Solution Approach

This section is structured to address common problems encountered during the LC-MS analysis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine.

Chromatography Issues

Question: Why am I seeing poor or no retention of my analyte on a C18 column?

Answer:

This is a common issue for highly polar and basic compounds like N-methyl-1-(oxetan-3-yl)piperidin-4-amine on traditional reversed-phase (RP) columns. The primary retention mechanism in RP chromatography is hydrophobic interaction, which is minimal for this polar analyte. At typical acidic mobile phase pH, the molecule is fully protonated and highly water-soluble, leading to its elution in or near the solvent front.

Solutions:

-

Consider Alternative Chromatographic Modes:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining highly polar compounds.[5][6] It utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) with a high organic content mobile phase. Water acts as the strong eluting solvent.

-

Mixed-Mode Chromatography (MMC): MMC columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange.[7][8][9][10][11] This allows for tunable selectivity by adjusting mobile phase pH and ionic strength, providing excellent retention for charged, polar compounds.[9][10]

-

-

Modify Reversed-Phase Conditions (If HILIC or MMC are not available):

-

Use a "Polar-Endcapped" or "Aqua" C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and may offer slightly better retention for polar analytes.

-

Work at High pH: At a pH above the pKa of the analyte (e.g., pH 11), the molecule will be in its neutral form, increasing its hydrophobicity and retention on a C18 column. Ensure you use a pH-stable column.

-

Question: My chromatographic peak is tailing or showing poor shape. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica surface of the column. This leads to a non-ideal retention mechanism, resulting in asymmetrical peaks.

Solutions:

-

Mobile Phase Optimization:

-

Lower the pH: Operating at a low pH (e.g., pH 2-3) can suppress the ionization of residual silanols, minimizing secondary interactions.

-

Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM ammonium formate) can help to shield the silanol groups and improve peak shape.

-

Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase. However, be aware that TEA can cause significant ion suppression in the MS.

-

-

Column Selection:

-

Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.

-

Switch to a HILIC or Mixed-Mode Column: As mentioned previously, these column chemistries are often less prone to the secondary interactions that cause peak tailing for basic analytes.

-

| Parameter | Recommendation for Improved Peak Shape | Rationale |

| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanols. |

| Buffer Concentration | 20-50 mM (e.g., Ammonium Formate) | Shields active sites on the stationary phase. |

| Column Chemistry | High-purity, end-capped C18; HILIC; Mixed-Mode | Minimizes available silanol groups or provides alternative retention mechanisms. |

Mass Spectrometry Issues

Question: I am observing multiple peaks in my mass spectrum that could correspond to my analyte (e.g., [M+H]+, [M+Na]+, [M+K]+). How do I confirm the correct molecular ion and minimize adduct formation?

Answer:

The presence of multiple adducts is common in electrospray ionization (ESI), especially for molecules with basic nitrogens that can readily accept a proton or coordinate with alkali metal ions.[12] Sodium ([M+Na]+) and potassium ([M+K]+) adducts are often observed from glassware, solvents, or mobile phase additives.

Solutions:

-

Confirmation of the Protonated Molecule ([M+H]+):

-

The protonated molecule should be the most abundant ion when using an acidic mobile phase (e.g., with formic or acetic acid).

-

The mass difference between the protonated molecule and the sodium adduct is approximately 22 Da, and for the potassium adduct, it is approximately 38 Da. An adduct calculator can help in confirming these.[13]

-

-

Minimizing Adduct Formation:

-

Use High-Purity Solvents and Additives: Ensure that your water, organic solvents, and mobile phase additives are LC-MS grade to minimize alkali metal contamination.

-

Use Plasticware: If possible, use polypropylene or other plastic vials and containers to reduce leaching of sodium and potassium from glass.

-

Increase the Proton Source: A higher concentration of an acid like formic acid in the mobile phase can promote the formation of the [M+H]+ ion over metal adducts.

-

Question: My analyte appears to be fragmenting in the ion source. How can I reduce in-source fragmentation?

Answer:

In-source fragmentation (or in-source decay) can occur when a molecule is thermally or energetically unstable and fragments before reaching the mass analyzer.[14][15][16][17] For N-methyl-1-(oxetan-3-yl)piperidin-4-amine, this could be due to the lability of the oxetane ring or cleavage of the piperidine ring at higher source energies.

Solutions:

-

Optimize ESI Source Parameters:

-

Reduce the Fragmentor/Capillary Voltage: This is one of the primary drivers of in-source fragmentation. Lowering this voltage reduces the energy applied to the ions as they enter the mass spectrometer.

-

Lower the Source Temperature: High temperatures can induce thermal degradation. Experiment with lower gas and capillary temperatures.[14]

-

-

Mobile Phase Considerations:

-

The composition of the mobile phase can influence the stability of the ion in the gas phase. A higher organic content can sometimes lead to "softer" ionization.

-

| Source Parameter | Adjustment to Reduce In-Source Fragmentation | Rationale |

| Fragmentor/Capillary Voltage | Decrease | Reduces the kinetic energy of ions, minimizing collision-induced dissociation in the source.[14] |

| Gas/Drying Gas Temperature | Decrease | Minimizes thermal degradation of the analyte.[14] |

| Sheath Gas Flow | Optimize | Can influence desolvation efficiency and ion stability. |

Question: I am seeing significant carryover in my blank injections after running a high-concentration sample. How can I resolve this?

Answer:

Carryover is a common problem with "sticky" basic compounds that can adsorb to surfaces in the LC-MS system, such as the injector needle, valve, and column.[18][19][20][21]

Solutions:

-

Optimize the Injector Wash Solvent:

-

A strong, multifaceted wash solvent is crucial. A common "magic mixture" for washing consists of equal parts isopropanol, methanol, and acetone, sometimes with a small amount of acid or base.

-

For this basic analyte, a wash solvent containing a high percentage of organic solvent with a small amount of acid (e.g., 1% formic acid in acetonitrile/water) can be effective at removing residual analyte from the injection system.

-

-

Systematic Troubleshooting of Carryover Source:

-

To determine if the column is the source of carryover, remove it and replace it with a zero-dead-volume union.[20] Inject a high-concentration standard followed by a blank. If carryover persists, the issue is in the autosampler or other pre-column components.[20]

-

If the column is the source, a more aggressive wash step at the end of each run (e.g., a high percentage of a strong organic solvent) may be necessary.

-

Frequently Asked Questions (FAQs)

Q1: What are the predicted pKa values for N-methyl-1-(oxetan-3-yl)piperidin-4-amine and how does this influence my method development?

The pKa of the N-methylpiperidine moiety is approximately 10.08, and the pKa of the 4-aminopiperidine is around 10.37.[1][2][22] Therefore, the predicted pKa for N-methyl-1-(oxetan-3-yl)piperidin-4-amine is likely in the 10.0-10.5 range. This means that at a pH below 8, the molecule will be predominantly in its positively charged (protonated) form. For reversed-phase chromatography, this necessitates strategies to manage its high polarity and potential for secondary interactions. For HILIC and mixed-mode chromatography, this charge state can be exploited for retention.

Q2: What are the expected fragmentation patterns for this compound in MS/MS?

While a definitive fragmentation pattern requires experimental data, we can predict the likely fragmentation pathways based on the structure of N-alkyl piperidines.[23] Common fragmentation patterns in positive ion mode ESI-MS/MS would likely include:

-

α-cleavage: Cleavage of the bonds adjacent to the protonated piperidine nitrogen, leading to the loss of the N-methyl group or ring-opening.

-

Piperidine Ring Fragmentation: Characteristic losses from the piperidine ring structure.

-

Loss of the Oxetane Moiety: Cleavage of the bond connecting the oxetane to the piperidine nitrogen.

A diagram illustrating these predicted fragmentation pathways is provided below.

Caption: A typical workflow for HILIC method development.

References

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link].

-

ACE HILIC Method Development Guide. MAC-MOD Analytical. Available at: [Link].

-

Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link].

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link].

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link].

-

Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Compound Interest. Available at: [Link].

-

Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Analytical & Bioanalytical Techniques. Available at: [Link].

-

Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link].

-

Chemical Space Exploration of Oxetanes. Molecules. Available at: [Link].

-

In-source fragmentation and accurate mass analysis of multiclass flavoid conjugates by electrospray ionization time-of-flight mass spectrometry. ResearchGate. Available at: [Link].

-

Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. Available at: [Link].

-

4-Piperidinamine. PubChem. Available at: [Link].

-

Identification of small molecules using accurate mass MS/MS search. Journal of Cheminformatics. Available at: [Link].

-

How can I solve my carry over issue in LC-MS/MS?. ResearchGate. Available at: [Link].

-

Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link].

-

Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. Available at: [Link].

-

Evolution of Mixed-Mode Chromatography. Chromatography Today. Available at: [Link].

-

Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Available at: [Link].

-

Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link].

-

MS Adduct Calculator. Fiehn Lab. Available at: [Link].

-

Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. Available at: [Link].

-

Making HILIC Work for You—Column Selection. LCGC International. Available at: [Link].

-

Machine Learning in Small-Molecule Mass Spectrometry. Annual Review of Analytical Chemistry. Available at: [Link].

-

Solving Carryover Problems in HPLC. Shimadzu. Available at: [Link].

-

4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link].

-

Oxetanes in Drug Discovery Campaigns. National Institutes of Health. Available at: [Link].

-

Machine Learning in Small-Molecule Mass Spectrometry. ResearchGate. Available at: [Link].

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link].

-

Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link].

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link].

-

Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography – tandem mass spectrometry. ResearchGate. Available at: [Link].

-

Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Available at: [Link].

-

Don't Get Carried Away by Carryover: Troubleshooting GC Chromatography. Agilent. Available at: [Link].

-

Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link].

-

Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. ResearchGate. Available at: [Link].

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. Available at: [Link].

-

Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available at: [Link].

-

1-Methylpiperidine. Wikipedia. Available at: [Link].

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. waters.com [waters.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. helixchrom.com [helixchrom.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. apps.thermoscientific.com [apps.thermoscientific.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]

- 14. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 15. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Solving Carryover Problems in HPLC [ssi.shimadzu.com]

- 21. agilent.com [agilent.com]

- 22. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

The Oxetane Advantage: Technical Guide to N-methyl-1-(oxetan-3-yl)piperidin-4-amine

Topic: "N-methyl-1-(oxetan-3-yl)piperidin-4-amine" vs Piperidine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Magic Methyl" Surrogate

In modern drug discovery, the optimization of piperidine-based scaffolds often hits a "lipophilicity wall." Traditional alkyl substituents (isopropyl, cyclobutyl, ethyl) on the piperidine nitrogen frequently result in high LogD, poor metabolic stability, and hERG liability due to high basicity.

N-methyl-1-(oxetan-3-yl)piperidin-4-amine (CAS: 1416323-12-0) represents a strategic solution. By replacing the lipophilic N-alkyl group with an oxetan-3-yl moiety, researchers can modulate the pKa of the piperidine nitrogen via the inductive effect of the oxetane oxygen, while simultaneously lowering lipophilicity and blocking oxidative metabolism sites.

This guide objectively compares the oxetanyl-piperidine scaffold against its alkyl analogs, providing experimental data and synthesis protocols to validate its utility in lead optimization.

Physicochemical Performance Comparison

The following data illustrates the "Oxetane Effect" when substituting the N-1 position of the piperidine ring. The oxetane ring acts as a bioisostere for the isopropyl or gem-dimethyl group but with distinct electronic properties.

Table 1: Comparative Properties of N-Substituted Piperidine Analogs

| Feature | Oxetan-3-yl Analog (Subject) | Isopropyl Analog | Cyclobutyl Analog | N-Methyl Analog |

| Structure | 1-(oxetan-3-yl) | 1-(propan-2-yl) | 1-cyclobutyl | 1-methyl |

| Basicity (pKa) | ~6.0 - 6.5 (Modulated) | ~8.5 - 9.5 (High) | ~8.0 - 9.0 | ~9.0 - 10.0 |

| Lipophilicity ( | Reference (0) | +1.0 to +1.3 | +1.2 to +1.5 | +0.4 |

| Solubility | High (Polar character) | Low to Moderate | Low | High |

| Metabolic Stability | High (Blocks N-dealkylation) | Low (CYP-mediated dealkylation) | Moderate | Low (N-demethylation) |

| hERG Liability | Reduced (Lower pKa) | High Risk | High Risk | Moderate Risk |

Key Technical Insights:

-

pKa Modulation: The oxetane oxygen exerts a through-bond electron-withdrawing inductive effect (

), reducing the electron density on the piperidine nitrogen. This lowers the pKa by approximately 1.5–2.5 units compared to the isopropyl analog. This is critical for reducing off-target binding (e.g., hERG) which is often driven by cationic interactions at physiological pH. -

Metabolic Blocking: The isopropyl group contains a methine proton (

-CH) highly susceptible to CYP450-mediated oxidation. The oxetane ring, while strained, is surprisingly metabolically robust and lacks the labile protons typical of N-alkyl chains.

Mechanistic Visualization

The following diagram illustrates the structure-property relationships (SPR) driving the selection of the oxetane moiety over traditional alkyls.

Figure 1: Mechanistic impact of the oxetanyl group on piperidine physicochemical properties.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize N-methyl-1-(oxetan-3-yl)piperidin-4-amine from N-methylpiperidin-4-amine and oxetan-3-one.

Reagents:

-

N-methylpiperidin-4-amine (1.0 eq)[1]

-

Oxetan-3-one (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)[2]

Step-by-Step Workflow:

-

Imine Formation (Equilibrium Check):

-

Dissolve N-methylpiperidin-4-amine in DCM (0.1 M).

-

Add oxetan-3-one.[1]

-

Checkpoint: Stir for 30 mins. Monitor by TLC or LCMS. You may not see a stable imine peak due to the ketone's reactivity, but ensure starting amine is present.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB portion-wise to prevent exotherms.

-

Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution possible).

-

Extract with DCM (x3).

-

Critical Step: The product is polar.[3] If the aqueous phase is too acidic, the product will remain in the water. Ensure pH > 9 during extraction.

-

-

Purification:

-

Flash chromatography (DCM/MeOH/NH₃). The oxetane ring is acid-sensitive; avoid strong acid workups or prolonged exposure to acidic silica without neutralization.

-

Figure 2: Reductive amination workflow for oxetanyl-piperidine synthesis.

Protocol B: Microsomal Stability Assay (Validation)

Objective: Confirm metabolic stability advantage over isopropyl analog.

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Metric: The oxetane analog should demonstrate a

significantly lower (<50%) than the N-isopropyl analog.

-

Applications & Case Studies

The "N-methyl-1-(oxetan-3-yl)piperidin-4-amine" motif is not just a reagent; it is a representative fragment found in advanced clinical candidates.

-

Case Study 1: BTK Inhibitors (Immunology)

-

Challenge: High clearance in early piperazine/piperidine leads due to N-dealkylation.

-

Solution: Replacement of N-isopropyl with N-oxetan-3-yl.

-

Outcome: Reduced clearance and improved selectivity. The oxetane reduced the pKa, lowering hERG binding affinity while maintaining potency against the kinase target (Duncton et al., 2016).[4][5]

-

-

Case Study 2: GPCR Antagonists (P2Y14R)

References

-

Duncton, M. A. J., et al. (2016).[7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry. [Link]

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

- 1. N-methyl-1-(oxetan-3-yl)piperidin-4-amine (1 x 500 mg) | Alchimica [shop.alchimica.cz]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Evaluation: N-methyl-1-(oxetan-3-yl)piperidin-4-amine vs. Standard Alkyl-Amine Motifs in Inhibitor Design

Executive Summary

N-methyl-1-(oxetan-3-yl)piperidin-4-amine (CAS: 1416323-12-0) represents a critical evolution in medicinal chemistry, specifically within the "Oxetane Wave" of drug design. While often categorized as a building block, this scaffold functions as a high-performance bioisostere for traditional alkyl-amine motifs found in "First-Generation" inhibitors (e.g., JAK, SYK, and BTK inhibitors).

This guide objectively compares the performance of inhibitors incorporating the Oxetane-Piperidine motif against those utilizing standard Isopropyl- or Cyclobutyl-Piperidine motifs. The analysis focuses on three critical failure points in drug development: Metabolic Stability (CYP3A4) , Basicity-driven Toxicity (hERG/Phospholipidosis) , and Solubility .

Part 1: Head-to-Head Technical Analysis

The following comparison evaluates the "Product" (Oxetane-Piperidine scaffold) against the industry-standard "Comparator" (Isopropyl-Piperidine scaffold), widely used in early kinase inhibitors.

1. Physicochemical Profile & Solubility

The incorporation of the oxetane ring at the piperidine nitrogen drastically alters the physicochemical landscape compared to lipophilic alkyl chains.

| Feature | Oxetane-Piperidine Motif (The Product) | Isopropyl-Piperidine Motif (Standard Inhibitor) | Impact on Drug Design |

| LogD (Lipophilicity) | Lower (~1.0–1.5 units) | Higher (More Lipophilic) | Lower LogD improves Lipophilic Ligand Efficiency (LLE) and reduces non-specific binding. |

| Aqueous Solubility | High (>100 µM) | Low to Moderate | The oxetane oxygen acts as a hydrogen bond acceptor, significantly boosting solubility without adding molecular weight. |

| pKa of Piperidine N | ~6.2 – 6.5 | ~10.5 – 11.0 | Critical: The electron-withdrawing oxetane lowers basicity, improving membrane permeability and preventing lysosomal trapping. |

| hERG Liability | Low Risk | High Risk | High basicity (pKa > 8) is a primary driver of hERG channel blockage; the oxetane motif mitigates this risk. |

2. Metabolic Stability (Microsomal Clearance)

A primary failure mode for alkyl-piperidine inhibitors is rapid oxidation by Cytochrome P450 enzymes.

-

Standard Inhibitor (Isopropyl): The methine proton of the isopropyl group is a "metabolic soft spot," prone to rapid hydroxylation and N-dealkylation by CYP3A4.

-

The Product (Oxetane): The oxetane ring effectively "blocks" this metabolic hotspot. The strained ether ring is surprisingly stable to oxidative metabolism, often extending the half-life (

) of the final drug molecule by 2-5x.

Part 2: Mechanism of Action & Bioisosteric Logic

The superiority of N-methyl-1-(oxetan-3-yl)piperidin-4-amine lies in its ability to modulate the electronic environment of the inhibitor without changing its steric footprint.

Figure 1: The logic of replacing alkyl groups with oxetane. The substitution maintains binding affinity while correcting physicochemical flaws.

Part 3: Experimental Protocols for Validation

To validate the advantages of the Oxetane-Piperidine motif in your specific inhibitor series, follow these standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement (

-

Preparation:

-

Prepare 10 mM DMSO stocks of Compound A (Oxetane-based) and Compound B (Isopropyl-based).

-

Thaw Human Liver Microsomes (HLM) on ice.

-

-

Incubation:

-

Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Add test compounds (final conc. 1 µM).

-

Initiate reaction with NADPH (1 mM).

-

-

Sampling:

-

Aliquot samples at

min. -

Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min) to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

-

Plot

vs. time. -

Calculate

and Intrinsic Clearance ( -

Success Criteria: The Oxetane analog should demonstrate <50% of the

of the Isopropyl analog.

-

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Confirm the basicity modulation.

-

Dissolve 5 mg of the amine in 20 mL of ionic strength-adjusted water (0.15 M KCl).

-

Titrate with 0.1 M HCl / 0.1 M NaOH using a standardized potentiometric titrator (e.g., Sirius T3).

-

Data Output: Determine the pKa of the piperidine nitrogen.

-

Target: Oxetane-piperidine should read 6.0 – 6.5 .

-

Control: Isopropyl-piperidine should read 10.0 – 11.0 .

-

Part 4: Synthesis Workflow

The synthesis of this motif requires specific conditions to avoid opening the strained oxetane ring.

Figure 2: Synthetic route for the target scaffold.[1][2] Note the mild reductive amination conditions required to preserve the oxetane ring.

References

-

Stepan, A. F., et al. (2011).[3] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry.

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.

-

Barnes-Seeman, D. (2023).[5][6] "Oxetanes in Drug Discovery Campaigns."[4][5][6][7] Journal of Medicinal Chemistry.

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. healthcareview.media [healthcareview.media]

Technical Guide: Cross-Reactivity Profiling of the N-methyl-1-(oxetan-3-yl)piperidin-4-amine Series

This guide provides a technical deep-dive into the cross-reactivity and selectivity profiling of the N-methyl-1-(oxetan-3-yl)piperidin-4-amine series. This structural motif—a piperidine ring N-capped with a polar oxetane group—represents a critical "bioisosteric switch" in modern medicinal chemistry, widely utilized (most notably by Pfizer and AstraZeneca) to optimize the physicochemical properties of kinase inhibitors (e.g., JAK1/TYK2) and GPCR antagonists.

Executive Summary: The "Oxetane Switch" in Lead Optimization

The N-methyl-1-(oxetan-3-yl)piperidin-4-amine moiety is not merely a building block; it is a strategic structural solution designed to solve the "lipophilicity-solubility" paradox in drug discovery. In the development of inhibitors for targets like Janus Kinases (JAKs) , Histamine H4 , or Chemokine receptors , replacing a standard N-isopropyl or N-cyclobutyl group with an N-oxetan-3-yl group often yields a superior safety profile.

This guide compares the Oxetanyl-Piperidine Series against its primary structural alternatives (Alkyl- and Carbocyclic-analogs) to demonstrate why and how to profile its cross-reactivity.

The Core Value Proposition

-

Selectivity Enhancement: Reduces off-target promiscuity (specifically hERG and phospholipidosis) by lowering lipophilicity (

) and modulating basicity ( -

Metabolic Stability: The oxetane ring acts as a metabolic "sink," blocking N-dealkylation common in N-methyl or N-ethyl analogs.

-

Permeability: Maintains low efflux ratios despite increased polarity.

Comparative Analysis: Oxetanyl Series vs. Alternatives

The following table summarizes the performance of the Oxetanyl series compared to standard medicinal chemistry alternatives.

| Feature | Oxetanyl Series (1-(oxetan-3-yl)) | Isopropyl Series (1-isopropyl) | Cyclobutyl Series (1-cyclobutyl) | Methyl Series (1-methyl) |

| Lipophilicity ( | Optimal (Lowers by ~1.0–1.5 log units) | High (Reference) | High (Similar to Isopropyl) | Moderate |

| Basicity ( | Modulated (~6.0–7.5, reduces cation trapping) | High (~9.0–10.0) | High (~9.0) | High (~9.5) |

| hERG Liability | Low (Reduced affinity) | High (Risk of QT prolongation) | Moderate/High | Moderate |

| Metabolic Stability | High (Oxetane is robust) | Low (N-dealkylation prone) | Moderate (Ring oxidation) | Low (N-demethylation) |

| Solubility | High | Low | Low | Moderate |

| Primary Use Case | Late-stage Lead Optimization | Early Hit Assessment | Hydrophobic Pocket Filling | Fragment Screening |

Cross-Reactivity Profiling Architecture

To validate the selectivity of a candidate containing the N-methyl-1-(oxetan-3-yl)piperidin-4-amine motif, a multi-tiered profiling cascade is required. The oxetane group is polar and solvent-exposed; therefore, cross-reactivity is driven less by steric clashes and more by electronic interactions and hydrogen bonding networks .

Visualization of the Profiling Logic

The following diagram illustrates the decision tree for profiling the Oxetanyl series, highlighting the specific "Risk Nodes" (hERG, JAK2) that this series is designed to mitigate.

Caption: Operational workflow for validating the safety and selectivity of oxetanyl-piperidine derivatives, prioritizing hERG and phospholipidosis de-risking.

Detailed Experimental Protocols